molecular formula C16H12ClN3O B2941142 (E)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 370561-60-7

(E)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2941142
CAS No.: 370561-60-7
M. Wt: 297.74
InChI Key: OIAXIGUMTSUKII-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole oxime derivative of interest in medicinal chemistry and agrochemical research. The compound features a 1H-pyrazole core substituted with 4-chlorophenyl and phenyl groups at the 1 and 3 positions, respectively, and an oxime functional group at the 4-carbaldehyde position . The core pyrazole structure is a privileged scaffold in heterocyclic chemistry, known to be present in a wide range of biologically active molecules and commercially available drugs . Pyrazole oxime derivatives, in particular, have attracted significant research attention due to their broad spectrum of reported biological activities. Scientific literature indicates that structurally related pyrazole oximes demonstrate promising insecticidal and acaricidal (miticidal) properties . Some analogues function as potent acaricides, targeting phytophagous mites, while others show excellent insecticidal activity against species such as the Oriental armyworm . Furthermore, research into this class of compounds has revealed potential pharmacological applications. Several pyrazole oxime derivatives bearing substituted aromatic rings have been shown to exhibit significant antiproliferative activities in vitro against human cancer cell lines, including human hepatoma (HepG2) cells, suggesting their value as leads in anticancer drug discovery . The molecular framework allows for further structural modification, making it a versatile intermediate for synthesizing diverse libraries of compounds for structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds to explore new agrochemicals and pharmaceutical agents, investigating mechanisms of action and optimizing efficacy . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, veterinary, or human use.

Properties

IUPAC Name

(NE)-N-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-14-8-6-12(7-9-14)16-13(10-18-21)11-20(19-16)15-4-2-1-3-5-15/h1-11,21H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAXIGUMTSUKII-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C16H14ClN3OC_{16}H_{14}ClN_3O, with a molecular weight of approximately 299.75 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and an oxime functional group, which contributes to its biological activity.

Crystallographic Data

The crystal structure reveals that the chloro-substituted phenyl ring exhibits disorder over two positions, with refined site occupancies of 0.503(2) and 0.497(2). The dihedral angles between the pyrazole and phenyl rings are notably small, indicating a planar configuration that may facilitate π-π interactions essential for biological activity .

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in inhibiting cancer cell proliferation. For instance, similar compounds in the pyrazole family have demonstrated significant inhibitory effects on glioblastoma cell lines by targeting key signaling pathways such as AKT2/PKBβ. These compounds showed low cytotoxicity against non-cancerous cells, suggesting a favorable therapeutic index .

Compound Target Activity Reference
4jAKT2/PKBβInhibitory effect on glioma growth
This compoundGlioblastoma cellsPromising anticancer activity

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For example, derivatives showed effectiveness against Escherichia coli and Aspergillus niger, highlighting their potential as therapeutic agents in infectious diseases .

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds within this class have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, making them candidates for treating inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Study on Glioblastoma : A series of pyrazole compounds were synthesized and tested against glioblastoma cell lines. One compound exhibited significant growth inhibition in both 2D and 3D cultures derived from patient samples, showcasing its potential as an anticancer agent .
  • Antimicrobial Screening : A derivative was tested against various microbial strains, yielding promising results that suggest its application in treating infections caused by resistant bacteria .

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring is a nucleophilic center prone to:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides.
    Example:
    Piperazine+RCOClRCON piperazine+HCl\text{Piperazine}+\text{RCOCl}\rightarrow \text{RCON piperazine}+\text{HCl}

  • Alkylation : Forms quaternary ammonium salts with alkyl halides.
    Example:
    Piperazine+RXR N piperazine+X\text{Piperazine}+\text{RX}\rightarrow \text{R N piperazine}^+\text{X}^-

Key Finding : Piperazine derivatives exhibit enhanced solubility in polar solvents post-acylation .

Pyrimidine Ring Reactivity

The trifluoromethylpyrimidine group participates in:

  • Electrophilic Substitution : Directed by the electron-withdrawing CF₃ group (meta-directing).
    Example: Nitration at C5 under HNO₃/H₂SO₄ .

  • Nucleophilic Displacement : Halogenation at C2 or C4 positions if activated .

Table 1 : Reported Pyrimidine Reactions

Reaction TypeConditionsProductYield (%)Source
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-CF₃-pyrimidine72
BrominationBr₂, FeBr₃, CHCl₃4-Bromo-CF₃-pyrimidine65

Indole Core Reactivity

The indole NH and C3 position are reactive sites:

  • NH Deprotonation : Forms salts with strong bases (e.g., NaH).

  • Electrophilic Substitution : C2/C5 positions react with electrophiles (e.g., iodination) .

Example Reaction :
Indole+I2,AgOTf3 Iodoindole\text{Indole}+\text{I}_2,\text{AgOTf}\rightarrow 3\text{ Iodoindole}

Ethanone Linker Reactivity

The ketone group undergoes:

  • Reduction : NaBH₄ or LiAlH₄ reduces it to a secondary alcohol.

  • Condensation : Forms Schiff bases with amines.

Key Limitation : Steric hindrance from adjacent groups may slow reactions .

Trifluoromethyl Group Stability

The CF₃ group is chemically inert under most conditions but can participate in:

  • Radical Reactions : Under UV light, generates CF₃ radicals for coupling .

  • Hydrolysis Resistance : Stable in acidic/basic media (pH 1–14) .

Potential Pharmacological Modifications

While not directly studied, structural analogs suggest:

  • Piperazine Acylation : Enhances blood-brain barrier penetration .

  • Indole Halogenation : Improves receptor binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(E)-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime (CAS 351328-72-8)
  • Key Differences : Fluorine (atomic radius: 0.64 Å) replaces chlorine (atomic radius: 0.99 Å), reducing steric bulk but increasing electronegativity.
  • Impact :
    • Lipophilicity : The fluorinated analog has a lower logP (predicted 3.2 ) compared to the chlorinated compound (logP ~3.5 ) due to reduced hydrophobicity .
    • Biological Activity : Fluorine’s strong electron-withdrawing effect may enhance binding to enzymes like cyclooxygenase (COX) in anti-inflammatory applications .
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-Fluorobenzyl)oxime
  • Key Differences : Incorporates a bromophenylsulfanyl group and a 4-fluorobenzyl substitution on the oxime oxygen.
  • Electronic Effects: The sulfur atom enhances hydrogen-bonding capacity, which may improve pharmacokinetics .

Substituent Variations on the Pyrazole Ring

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
  • Key Differences: A methylphenoxy group at position 5 and a thiazolylmethyl substitution on the oxime oxygen.
  • Impact: Lipophilicity: The thiazole ring increases logP (~4.1), enhancing membrane permeability compared to the unsubstituted oxime .
(E)-1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Oxime
  • Key Differences: Methyl groups at positions 1 and 3, and a phenoxy group at position 3.
  • Solubility: Reduced polarity due to methyl groups may decrease aqueous solubility but improve oral bioavailability .

Oxime Functional Group Modifications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde O-(2,2,2-trifluoroethyl)oxime
  • Key Differences : Trifluoroethyl substitution on the oxime oxygen.
  • Impact :
    • Electron-Withdrawing Effects : The CF₃ group increases electronegativity, stabilizing the oxime moiety against hydrolysis .
    • Metabolic Stability : Fluorine atoms reduce metabolic degradation, extending half-life in vivo .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (E)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime?

The synthesis typically involves:

  • Vilsmeier–Haack reaction : Used to introduce the aldehyde group at the pyrazole C4 position via formylation of 3-aryl-1-phenyl-1H-pyrazole precursors .
  • Oxime formation : The aldehyde intermediate is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the oxime. Reaction conditions (e.g., pH, temperature) must be optimized to favor the E-isomer, which is critical for biological activity .
  • Purification : Recrystallization from mixed solvents (e.g., petroleum ether/ethyl acetate) is commonly used to isolate high-purity crystals .

Basic: How can the purity and structural identity of the compound be validated post-synthesis?

  • Elemental analysis : Confirms empirical formula matching (e.g., C, H, N, Cl content) .
  • Spectroscopic techniques :
    • FT-IR : Verify characteristic peaks (e.g., C=N stretch of oxime at ~1600–1650 cm⁻¹, C=O absence confirming aldehyde conversion) .
    • NMR : E-isomer configuration is confirmed by a singlet for the oxime proton (δ ~11–12 ppm in DMSO-d₆) and absence of coupling with adjacent groups .

Advanced: What crystallographic strategies resolve data contradictions in molecular conformation analysis?

  • X-ray diffraction (XRD) : Single-crystal XRD is the gold standard. Key parameters include:
    • Dihedral angles : Between pyrazole and aromatic rings (e.g., 26.0–39.9° for bromophenyl analogs), which influence molecular planarity and stacking .
    • Hydrogen bonding : Intra-/intermolecular interactions (e.g., C–H⋯O/N) stabilize crystal packing .
  • Software validation : Use SHELXL for refinement and PLATON for validation to detect errors (e.g., missed symmetry, incorrect space groups) .
  • Data reconciliation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve outliers .

Advanced: How do conformational variations in the oxime group impact biological activity?

  • Tautomerism : The E-isomer’s antiperiplanar alignment of the oxime –OH and pyrazole ring enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites) .
  • Crystal packing effects : Weak interactions (π⋯π stacking, dipole–dipole) in the solid state may correlate with solubility and bioavailability .
  • Activity assays : Comparative studies of E vs. Z-isomers using enzyme inhibition assays (e.g., COX-2 or 5-LO) are critical to establish structure-activity relationships .

Advanced: What experimental designs address challenges in spectroscopic characterization of tautomeric forms?

  • Variable-temperature NMR : Monitor chemical shift changes of the oxime proton to assess tautomeric equilibrium (e.g., enol-imine vs. keto-amine forms) .
  • XRD vs. DFT analysis : Compare experimental crystal structures with computational models (e.g., Gaussian09) to validate dominant tautomers .
  • Solvent polarity studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) can reveal tautomer-dependent absorption shifts .

Advanced: How are computational methods integrated with crystallographic data to predict physicochemical properties?

  • Molecular docking : Use AutoDock Vina to simulate binding modes with targets (e.g., mPGES-1), leveraging XRD-derived conformations for accuracy .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) from XRD data to predict solubility and stability .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments and electrostatic potential maps, guiding derivatization strategies .

Methodological: What protocols mitigate challenges in refining twinned or low-resolution crystallographic data?

  • Twinning detection : Use SHELXL ’s BASF parameter to model twinning ratios. High Rint values (>0.1) may indicate twinning .
  • Data truncation : Exclude weak reflections (I < 2σ(I)) to improve refinement convergence .
  • Validation tools : CheckCIF (via IUCr) flags symmetry mismatches and over-constrained parameters .

Methodological: How are bioactivity studies designed to minimize false positives in pyrazole-oxime derivatives?

  • Dose-response curves : Use ≥3 replicates across a logarithmic concentration range (e.g., 0.1–100 µM) to calculate IC50 values .
  • Counter-screens : Include off-target assays (e.g., cytochrome P450 inhibition) to assess selectivity .
  • Crystallographic correlation : Overlay bioactive conformations (from XRD) with docking poses to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.